molecular formula C17H26N2O3S2 B6541036 1-methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide CAS No. 1058459-73-6

1-methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide

Katalognummer: B6541036
CAS-Nummer: 1058459-73-6
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: QNUPJCHAQUHOOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide (CAS: 2097859-91-9) is a piperidine-4-carboxamide derivative featuring a methanesulfonyl group and a thiophen-2-yl-substituted cyclopentylmethyl moiety. Its molecular formula is C17H21N5O3S (molecular weight: 375.4 g/mol), with a SMILES notation of CS(=O)(=O)N1CCC(C(=O)NCc2nccnc2-c2ccncc2)CC1 . Key physical properties (e.g., melting point, logP) remain unreported in available sources.

Eigenschaften

IUPAC Name

1-methylsulfonyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c1-24(21,22)19-10-6-14(7-11-19)16(20)18-13-17(8-2-3-9-17)15-5-4-12-23-15/h4-5,12,14H,2-3,6-11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUPJCHAQUHOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide is a synthetic compound that has attracted attention due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : 1-methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide
  • Molecular Formula : C14H19N3O2S
  • Key Functional Groups :
    • Methanesulfonamide
    • Piperidine ring
    • Thiophene moiety

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. The thiophene ring and the piperidine structure are crucial for binding to target proteins, influencing various biological pathways. Preliminary studies suggest that it may act as an agonist or antagonist for certain neurotransmitter receptors, particularly in the central nervous system.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer effects, particularly in cell lines representing different cancer types. It appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Neuropharmacological Effects

Preclinical studies suggest that this compound may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in conditions like Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Study 1Evaluation of antimicrobial activityDemonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
Study 2Assessment of anticancer propertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM after 48 hours of treatment.
Study 3Neuropharmacological assessmentShowed protective effects against oxidative stress-induced neuronal damage in SH-SY5Y cells.

Synthesis and Characterization

The synthesis of 1-methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and the introduction of the thiophene group through various chemical reactions such as nucleophilic substitution and coupling reactions.

In Vitro Studies

In vitro studies have provided insights into the compound's mechanism of action. For example, it has been shown to inhibit specific kinases involved in cell proliferation pathways, suggesting a targeted approach in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine-4-Carboxamide Cores

The piperidine-4-carboxamide scaffold is common in medicinal chemistry. Below is a comparison of substituents and inferred properties:

Compound Name Core Structure Key Substituents Pharmacological Activity Metabolic Stability Reference
Target Compound Piperidine-4-carboxamide Methanesulfonyl, thiophen-2-yl cyclopentylmethyl Not specified Not reported
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) Piperidine-4-carboxamide Naphthalene, tetrahydro-2H-pyran-4-ylmethyl Potential CNS activity (inferred from structural similarity) Stable in human liver microsomes (78% remaining at 60 min)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzyl, naphthalene SARS-CoV-2 inhibition (projected) Not reported
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide Piperidine-4-carboxamide Ethylsulfonyl, nitrobenzene Unspecified (likely protease/kinase targeting) Nitro groups may reduce metabolic stability

Key Observations :

  • Electron-Withdrawing Groups : The methanesulfonyl group in the target compound may enhance solubility compared to naphthalene or nitro substituents .
  • Heterocyclic Moieties : The thiophene ring in the target compound could improve membrane permeability relative to tetrahydro-2H-pyran or fluorobenzyl groups .

Compounds with Cyclopentylmethyl or Cyclopropane Substituents

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Piperidine-4-carboxamide Thiophen-2-yl cyclopentylmethyl Not specified
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (Compound 4a) Thiazole Diphenyl, acetamide MAO-B inhibition (IC50: 0.89 µM)
Cyclopropylfentanyl Piperidine Cyclopropanecarboxamide, phenethyl µ-opioid receptor agonist (analgesic)

Key Observations :

  • Cyclopentyl vs.
  • Thiophene vs. Thiazole : The thiophene moiety in the target compound lacks the hydrogen-bonding capacity of the thiazole ring in Compound 4a, which is critical for MAO-B inhibition .

Metabolic Stability and Microsomal Data

  • Compound 17 (): Demonstrated high stability in human liver microsomes (78% remaining after 60 min), attributed to the tetrahydro-2H-pyran group reducing oxidative metabolism .
  • Target Compound: No microsomal data available. However, the methanesulfonyl group may resist phase I metabolism compared to compounds with ester or amide linkages.

Vorbereitungsmethoden

Sulfonylation Protocol

  • Reagent : Methanesulfonyl chloride (MsCl)

  • Base : Triethylamine (TEA) or pyridine

  • Solvent : Dichloromethane (DCM) or THF

  • Conditions : 0°C to room temperature, 2–4 h

  • Yield : 70–85%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of MsCl, facilitated by the base, which scavenges HCl byproducts.

Formation of the Carboxamide at Position 4

The piperidine-4-carboxamide moiety is installed through amide coupling or carboxylic acid activation .

Carboxylic Acid Activation

  • Substrate : Piperidine-4-carboxylic acid

  • Activating Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Coupling Base : DIPEA (N,N-Diisopropylethylamine)

  • Amine Source : [1-(Thiophen-2-yl)cyclopentyl]methanamine

  • Solvent : DMF or DCM

  • Yield : 65–78%

Optimization Note :
Microwave-assisted coupling at 80°C for 20 minutes enhances reaction efficiency, reducing racemization risks.

Synthesis of the N-Substituent: [1-(Thiophen-2-yl)Cyclopentyl]Methyl

The synthesis of the [1-(thiophen-2-yl)cyclopentyl]methyl group involves cyclopentane ring formation followed by thiophene incorporation .

Cyclopentane Ring Construction

Friedel-Crafts Alkylation :

  • Substrate : Cyclopentanone

  • Reagent : Thiophene-2-carbonyl chloride

  • Catalyst : AlCl₃

  • Conditions : Reflux in DCM, 6 h

  • Yield : 60% 1-(thiophen-2-yl)cyclopentanone

Reduction to Cyclopentanol

  • Reducing Agent : NaBH₄

  • Solvent : MeOH

  • Yield : 90% 1-(thiophen-2-yl)cyclopentanol

Conversion to Methyl Group

  • Reagent : SOCl₂ (converts alcohol to chloride), followed by LiAlH₄ reduction

  • Conditions : 0°C to room temperature

  • Yield : 75% [1-(thiophen-2-yl)cyclopentyl]methane

Final Coupling and Purification

The assembly of the full structure requires N-alkylation of the piperidine sulfonamide with the [1-(thiophen-2-yl)cyclopentyl]methyl group.

N-Alkylation Protocol

  • Substrate : 1-Methanesulfonylpiperidine-4-carboxamide

  • Alkylating Agent : [1-(Thiophen-2-yl)cyclopentyl]methyl bromide

  • Base : K₂CO₃

  • Solvent : Acetonitrile

  • Conditions : 80°C, 12 h

  • Yield : 55–65%

Purification :

  • Method : Column chromatography (SiO₂, EtOAc/hexane gradient)

  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
HydrogenationHigh stereoselectivityRequires specialized catalysts75–88%
Intramolecular CyclizationAtom economyLimited substrate scope65–78%
SulfonylationRapid reaction kineticsSensitive to moisture70–85%
Amide CouplingCompatibility with diverse aminesHigh reagent cost65–78%
Friedel-Crafts AlkylationScalableModerate yields55–60%

Mechanistic and Stereochemical Considerations

The stereochemistry at the cyclopentyl-thiophene junction is influenced by the Friedel-Crafts reaction mechanism , which favors cis-addition due to electrophilic aromatic substitution dynamics. Additionally, the use of chiral catalysts in piperidine synthesis (e.g., Ru(II) complexes) enables enantioselective formation of the piperidine core, critical for pharmacological activity.

Industrial Scalability and Cost Efficiency

Transitioning from laboratory-scale to industrial production necessitates optimization of:

  • Catalyst Recycling : Rhodium and palladium catalysts are cost-prohibitive; immobilized catalysts enhance reusability.

  • Solvent Recovery : DCM and DMF are replaced with greener alternatives (e.g., 2-MeTHF) to reduce environmental impact.

  • Process Intensification : Continuous-flow reactors improve yield and reduce reaction times for hydrogenation steps .

Q & A

Q. What are the recommended synthetic routes for 1-methanesulfonyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}piperidine-4-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

  • Methanesulfonylation : Introducing the sulfonyl group via reaction with methanesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
  • Carboxamide coupling : Using coupling agents like EDCl/HOBt for amide bond formation between the piperidine-4-carboxylic acid and the cyclopentylmethyl-thiophene amine precursor .
  • Cyclopentyl-thiophene functionalization : Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to attach the thiophene moiety to the cyclopentane ring .
    Optimization : Reaction yields (60–75%) depend on solvent choice (DMF for polar intermediates, dichloromethane for sulfonylation) and temperature control (0–25°C to minimize side reactions) .

Q. How is structural confirmation of this compound performed, and what analytical techniques are critical?

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the piperidine ring conformation, sulfonyl group integration, and thiophene substitution patterns. Aromatic protons on thiophene (δ 6.8–7.2 ppm) and cyclopentyl methylene groups (δ 2.5–3.0 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., [M+H]+^+ at m/z 439.15 for C19_{19}H27_{27}N2_2O3_3S2_2) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopentylmethyl-thiophene substituent, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the sulfonamide’s potential as a hydrogen-bond acceptor. Use fluorescence-based substrates (e.g., ATP analogs) with IC50_{50} determination .
  • Cell Viability Screens : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting thiophene’s role in modulating membrane permeability .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up the reaction?

Contradictions in yields (e.g., 50% vs. 75%) often arise from:

  • Impurity Profiles : By-products from incomplete sulfonylation or amide coupling detected via HPLC. Optimize purification using gradient elution (acetonitrile/water + 0.1% TFA) .
  • Solvent Effects : Switch from DMF to THF for intermediates prone to decomposition, reducing polar by-products .
  • Catalyst Loading : Increase Pd(PPh3_3)4_4 from 2 mol% to 5 mol% in thiophene-cyclopentyl coupling to enhance efficiency .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with phosphate-buffered saline (PBS) to maintain compound stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the piperidine nitrogen, improving solubility without altering target engagement .

Q. How do steric and electronic effects of the thiophene-cyclopentyl group influence SAR?

  • Steric Effects : Bulky cyclopentyl groups reduce binding affinity to flat binding pockets (e.g., observed in COX-2 inhibition assays) .
  • Electronic Effects : Thiophene’s electron-rich nature enhances π-π stacking with aromatic residues in target proteins, confirmed via docking simulations .
    Methodology : Compare analogs with furan or phenyl substituents using free-energy perturbation (FEP) calculations .

Q. What mechanistic insights explain off-target effects observed in kinase profiling?

  • Kinase Panel Screening : Identify off-target hits (e.g., JAK2 inhibition at IC50_{50} < 1 µM) using radiometric 33^{33}P-ATP assays .
  • Structural Analysis : Overlay compound conformers with kinase ATP-binding sites (PDB: 4HXQ) to predict competitive inhibition .

Q. How can metabolic stability be improved for in vivo studies?

  • Microsomal Assays : Identify rapid CYP3A4-mediated oxidation of the cyclopentylmethyl group via LC-MS metabolite profiling .
  • Deuterium Incorporation : Replace labile C-H bonds with C-D bonds at the cyclopentyl bridgehead, increasing half-life in rat liver microsomes by 2.5-fold .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
MethanesulfonylationCH2_2Cl2_2, Et3_3N, 0°C → RT85>98%
Amide CouplingEDCl, HOBt, DMF, 24 h7295%
Thiophene FunctionalizationPd(PPh3_3)4_4, K2_2CO3_3, DME6590%

Q. Table 2. Biological Activity Profile

Assay TypeTarget/ModelResult (IC50_{50}/EC50_{50})Reference
Kinase InhibitionJAK20.8 µM
CytotoxicityHeLa Cells12.5 µM
Metabolic StabilityRat Liver Microsomest1/2_{1/2} = 15 min

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.